2-Furanylmethyl beta-D-glucopyranoside
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c12-4-7-8(13)9(14)10(15)11(18-7)17-5-6-2-1-3-16-6/h1-3,7-15H,4-5H2/t7-,8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALKZMMFTFYDCH-KAMPLNKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Glucosyltransferase Catalyzed Synthesis:
An in vitro enzymatic synthesis has been described utilizing a glucosyltransferase from mung bean extracts. nih.gov This enzyme catalyzes the transfer of a glucose moiety from an activated donor, uridine diphosphate glucose (UDP-glucose), to furfuryl alcohol. While this method is highly specific for the formation of the β-anomer, the reported yields were initially low. A five-fold improvement in yield was achieved after partial purification of the enzyme extract to remove competing reactions, although specific quantitative yields were not provided. nih.gov The primary advantages of this approach are its exceptional stereoselectivity and the use of environmentally benign aqueous reaction conditions. However, the requirement for the expensive UDP-glucose as the glycosyl donor can be a significant drawback for large-scale production.
β Glucuronidase Catalyzed Transglycosylation:
A more efficient chemoenzymatic route involves the use of β-glucuronidase from bovine liver. This enzyme can catalyze the transglycosylation of various carbohydrates to furfuryl alcohol with high efficiency. nih.gov In this process, a more readily available glycosyl donor is used, and the enzyme facilitates the transfer of the sugar to the furfuryl alcohol acceptor. This method has been reported to achieve transfer yields as high as 84% for the formation of the corresponding glucoside. nih.gov The high yield and the use of a commercially available enzyme make this a particularly attractive approach.
Comparative Summary
The following table provides a comparative overview of the different synthetic methodologies for 2-Furanylmethyl beta-D-glucopyranoside based on available research findings.
| Methodology | Glycosyl Donor | Catalyst/Promoter | Reported Yield | Selectivity (β-anomer) | Key Advantages | Key Disadvantages |
| Chemical Synthesis | ||||||
| Koenigs-Knorr Reaction | Acetobromoglucose | Silver or Mercury Salts | ~50-60% (estimated) | High (with participating group) | Well-established, reliable | Requires stoichiometric heavy metal promoters, anhydrous conditions, multi-step protection/deprotection |
| Chemoenzymatic Synthesis | ||||||
| Glucosyltransferase | UDP-glucose | Glucosyltransferase (mung bean) | Low (improved 5-fold on purification) | High (specific for β) | High stereoselectivity, mild aqueous conditions | Requires expensive UDP-glucose donor |
| β-Glucuronidase | Various carbohydrates | β-Glucuronidase (bovine liver) | Up to 84% | High | High yield, uses readily available enzyme and donors, mild conditions | Potential for side reactions (hydrolysis) |
Natural Occurrence and Biosynthetic Pathways of Furanylmethyl Glucopyranosides
Identification and Isolation from Biological Sources (e.g., Coffea L.)
While the direct isolation of 2-Furanylmethyl beta-D-glucopyranoside from natural sources is not extensively documented in prominent scientific literature, the presence of structurally related furan (B31954) derivatives and various glycosides in plants, particularly in the genus Coffea, suggests the potential for its existence. Research on raw coffee beans has led to the identification and isolation of several complex diterpenoid glycosides that feature a furan ring as part of a larger molecular structure. nih.gov
For instance, studies on green commercial coffee have successfully isolated and characterized compounds such as 2-O-β-D-glucopyranosyl-carboxyatractyligenin. nih.govtum.de These molecules, while significantly more complex than this compound, demonstrate that Coffea L. possesses the genetic and enzymatic capabilities to synthesize both furan-containing aglycones and to subsequently glycosylate them. The furan ring in these coffee compounds is part of an ent-kaurane diterpenoid skeleton. nih.gov
The following table details some of the complex furan-containing glycosides that have been isolated from Coffea species:
| Compound Name | Plant Source | Reference |
| 2-O-β-D-glucopyranosyl-carboxyatractyligenin | Coffea L. (green commercial coffee) | nih.govnih.govtum.de |
| 2-O-β-D-glucopyranosyl-atractyligenin | Coffea spp. | nih.gov |
| Mozambioside (11-O-(β-O-glucopyranosy1)-cafestol-2-one) | Coffea mozambicana | nih.gov |
Given the established presence of furfuryl alcohol as a product of thermal degradation and other biochemical processes in plant materials, and the existence of glycosylating enzymes, the formation of this compound in Coffea and other plants remains a plausible, albeit unconfirmed, hypothesis.
Proposed Biosynthetic Routes to the Furanylmethyl Aglycone Precursor
The aglycone precursor of this compound is 2-furanylmethanol, more commonly known as furfuryl alcohol. In nature, furfuryl alcohol is not typically synthesized as a primary metabolite. Instead, its formation is often linked to the chemical transformation of biomass, particularly the degradation of pentose (B10789219) sugars.
The primary route to furfuryl alcohol begins with the acid-catalyzed dehydration of pentosans (polymers of pentose sugars) found in lignocellulosic biomass, such as wood and agricultural residues. This process yields furfural (B47365). Subsequently, furfural can be reduced to furfuryl alcohol. While this is a well-established industrial process, similar transformations can occur under certain physiological or environmental conditions in plants. researchgate.net
The biotransformation of furfural to furfuryl alcohol has been observed in various microorganisms. researchgate.netrsc.org Some bacteria and yeasts possess enzymes capable of efficiently catalyzing this reduction. rsc.org This microbial conversion is a key area of research for the sustainable production of "green" chemicals from biomass. researchgate.net
The proposed biosynthetic route can be summarized as follows:
Lignocellulosic Biomass (containing Pentosans) → Pentoses (e.g., Xylose) → Furfural → Furfuryl Alcohol (2-Furanylmethanol)
Enzymatic Systems Involved in Glucopyranoside Formation in Nature
The formation of a glucopyranoside bond, as seen in this compound, is catalyzed by a class of enzymes known as glycosyltransferases (GTs). nih.gov These enzymes facilitate the transfer of a monosaccharide unit from an activated sugar donor, typically a nucleotide sugar like UDP-glucose, to an acceptor molecule (the aglycone), in this case, furfuryl alcohol. nih.gov
While the specific glycosyltransferase responsible for the glucosylation of furfuryl alcohol in plants has not been definitively identified, the general mechanism is well understood. Plant genomes contain a large number of GT genes, reflecting their importance in the synthesis of a vast array of glycosylated natural products. nih.gov These enzymes often exhibit a degree of substrate promiscuity, meaning they can act on a range of different acceptor molecules.
Furthermore, research has demonstrated the feasibility of enzymatic O-glycosylation of furfuryl alcohol using enzymes from other biological sources. For example, β-glucuronidase from bovine liver has been shown to effectively catalyze the transfer of glucose (and other sugars) to furfuryl alcohol. nih.gov This highlights the potential for enzymatic synthesis of this compound.
The enzymatic reaction can be generalized as:
UDP-Glucose + Furfuryl Alcohol → this compound + UDP
Metabolic Intermediates and Precursors in Natural Biosynthesis
The key metabolic precursors and intermediates in the natural biosynthesis of the components of this compound are rooted in fundamental metabolic pathways.
For the furanylmethyl aglycone :
Pentosans: These are polysaccharides composed of pentose sugars, which are abundant in plant cell walls.
Pentoses (e.g., Xylose): These are five-carbon monosaccharides that are the building blocks of pentosans.
Furfural: This aldehyde is formed from the dehydration of pentoses. It is a key intermediate in the formation of furfuryl alcohol. researchgate.net In a biological context, furfural is often considered a stress-related compound resulting from the degradation of plant material.
Furfuryl Alcohol: The direct precursor to the glycoside, formed by the reduction of furfural. researchgate.net
For the glucose moiety :
Glucose: A central monosaccharide in plant metabolism, derived from photosynthesis.
UDP-Glucose: The activated form of glucose used by glycosyltransferases as the sugar donor for glycosylation reactions. nih.gov
The following table summarizes the key precursors and intermediates:
| Component | Precursor/Intermediate | Role | Reference |
| Furanylmethyl Aglycone | Pentosans | Source of pentose sugars | researchgate.net |
| Pentoses (Xylose) | Monomeric unit for furfural formation | researchgate.net | |
| Furfural | Direct precursor to furfuryl alcohol | researchgate.netinchem.org | |
| Furfuryl Alcohol | The aglycone acceptor molecule | nih.govinchem.org | |
| Glucose Moiety | Glucose | Primary product of photosynthesis | nih.gov |
| UDP-Glucose | Activated sugar donor for glycosylation | nih.gov |
Enzymatic Biotransformation and Glycoside Metabolism in Research Models
Mechanisms of Enzymatic Hydrolysis of beta-D-Glucopyranosides
The cleavage of the glycosidic bond in β-D-glucopyranosides is a critical reaction catalyzed by a class of enzymes known as β-glucosidases (BGLs). nih.gov These enzymes are essential in various biological processes, including the breakdown of cellulose (B213188) in biomass and the activation of phytohormones in plants. nih.gov The hydrolysis of the β-1,4-glycosidic bond releases glucose from the non-reducing end of a β-D-glucoside. nih.gov The catalytic mechanism of these enzymes typically involves a retaining mechanism with two key steps: glycosylation and deglycosylation, facilitated by two critical glutamate (B1630785) residues at the active site. ebi.ac.uk
Kinetic Characterization of β-Glucosidase Activity (e.g., on methyl beta-D-glucopyranoside and 4-nitrophenyl-beta-D-glucopyranoside analogs)
To understand the enzymatic activity of β-glucosidases, researchers often utilize model substrates, such as methyl β-D-glucopyranoside and 4-nitrophenyl-beta-D-glucopyranoside (pNPG). nih.govmedchemexpress.com The latter is a chromogenic substrate, meaning it releases a colored product, p-nitrophenol, upon hydrolysis, which can be easily measured spectrophotometrically at 405 nm. medchemexpress.comcaymanchem.comselleckchem.com This allows for a straightforward assay to determine enzyme activity.
Kinetic studies with sweet almond β-glucosidase, a family 1 glycohydrolase, have shown it to be highly efficient in hydrolyzing a variety of glycosides. nih.govresearchgate.net For instance, the enzyme-catalyzed hydrolysis of methyl β-D-glucopyranoside is remarkably faster than spontaneous hydrolysis. nih.govresearchgate.net The pH dependence of the catalytic efficiency (kcat/Km) for this enzyme is typically bell-shaped, indicating the involvement of both an acidic (protonated) and a nucleophilic (deprotonated) residue in the catalytic mechanism. nih.govresearchgate.net Interestingly, studies have shown that for sweet almond β-glucosidase, the kcat/Km value in D2O is nearly identical to that in H2O, suggesting a stepwise mechanism involving a pre-equilibrium protonation of the glycosidic oxygen followed by a rate-limiting cleavage of the glycosidic bond. nih.govresearchgate.net
The kinetic parameters for the hydrolysis of various substrates by different β-glucosidases can vary significantly. For example, an α-D-glucosidase from Aspergillus niger was found to slowly hydrolyze β-D-glucopyranosyl fluoride (B91410), with a maximal initial rate (V) of 0.27 µmol.min-1.mg-1, which is significantly lower than its activity on its preferred substrate, α-D-glucopyranosyl fluoride (78.5 µmol.min-1.mg-1). nih.gov
Table 1: Kinetic Parameters of β-Glucosidase Activity on Model Substrates
| Enzyme Source | Substrate | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Sweet almond β-glucosidase | Methyl beta-D-glucopyranoside | kcat/Km | 28 M⁻¹s⁻¹ | nih.govresearchgate.net |
| Aspergillus niger α-D-glucosidase | β-D-glucopyranosyl fluoride | V | 0.27 µmol.min⁻¹.mg⁻¹ | nih.gov |
| Aspergillus niger α-D-glucosidase | p-nitrophenyl α-D-glucopyranoside | V | 0.75 µmol.min⁻¹.mg⁻¹ | nih.gov |
| Aspergillus niger α-D-glucosidase | α-D-glucopyranosyl fluoride | V | 78.5 µmol.min⁻¹.mg⁻¹ | nih.gov |
Substrate Specificity and Catalytic Efficiency of Glycoside Hydrolases
Glycoside hydrolases (GHs) exhibit a wide range of substrate specificities. nih.govnih.gov While some are highly specific for a particular substrate, others can act on a broader range of molecules. ebi.ac.uk For example, GH family 74 was initially considered a "cellulase" family but is now known to have a high specificity for the plant cell wall glycan xyloglucan. nih.gov The substrate specificity of these enzymes is determined by the architecture of their active site, including the specific amino acid residues that interact with the substrate. nih.gov
The aglycone part of the glycoside, the non-sugar component, plays a crucial role in determining substrate specificity. Studies on human cytosolic β-glucosidase (hCBG) have shown that flat aromatic molecules are generally favored over aliphatic ones. nih.gov The position of the glycosidic linkage on the aglycone is also critical; for instance, hCBG tolerates glucosylation at the 4' and 7-positions of flavonoids but not at the 3-position. nih.gov
Even enzymes with a primary specificity for one anomeric configuration can sometimes hydrolyze the other. For instance, an α-D-glucosidase from Aspergillus niger was found to catalyze the slow hydrolysis of β-D-glucopyranosyl fluoride to α-D-glucose. nih.gov This suggests that the enzyme's structure, which dictates the direction of approach of the acceptor molecule, is the primary determinant of the product's configuration, rather than the anomeric configuration of the substrate itself. nih.gov
Investigation of Competitive and Non-Competitive Inhibition of Glycosidases
The activity of glycosidases can be modulated by various inhibitors, which can be classified as competitive or non-competitive. Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. nih.govnih.gov For example, β-D-glucosyl fluoride acts as a competitive inhibitor of the hydrolysis of p-nitrophenyl α-D-glucopyranoside by Aspergillus niger α-glucosidase, indicating that it binds to the same active site. nih.gov
Non-competitive inhibitors, on the other hand, bind to a site other than the active site, causing a conformational change that reduces the enzyme's activity. A synthetic β-thio-fructofuranoside of mercaptoethanol was found to exhibit noncompetitive inhibition towards the maltase activity of a rat intestinal enzyme complex and Saccharomyces sp. α-glucosidase. nih.gov
Furan (B31954) derivatives, which can be formed during the pre-treatment of lignocellulosic biomass, can also act as inhibitors of microbial fermentation. mdpi.comresearchgate.net Compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF) can hinder the growth and metabolic activities of microorganisms used in bioethanol production. mdpi.com Research has also focused on the development of novel glycosidase inhibitors, such as benzofuran-pyridazine derivatives, which have shown significant inhibitory potential against α-glucosidase. tandfonline.com
Role in Biological Glycoside Metabolism (Non-Human Systems)
Glycosides play diverse roles in non-human biological systems, from serving as storage forms of bioactive compounds in plants to being key intermediates in the industrial conversion of biomass. The metabolism of these compounds, including 2-furanylmethyl beta-D-glucopyranoside, is therefore of significant interest.
Degradation and Turnover in Plant Systems (e.g., during thermal treatment)
In plants, glycosides are involved in various physiological processes. The degradation and turnover of these compounds can be influenced by external factors such as thermal treatment. mdpi.comresearchgate.net During processes like drying or roasting, the thermal degradation of glycosides can occur. mdpi.commaxwellsci.comnih.gov For example, during the roasting of noni leaves, flavonol glycosides like rutin (B1680289) and kaempferol (B1673270) glycoside decrease significantly, leading to the formation of their corresponding aglycones, quercetin (B1663063) and kaempferol. maxwellsci.comresearchgate.net This degradation is dependent on both the roasting time and temperature. maxwellsci.com
Similarly, studies on onion quercetin glucosides under roasting conditions (180°C) showed that the thermal treatment led to the degradation of the glycosides, with the primary product being the aglycone quercetin. nih.gov The stability of the glycosides was found to be dependent on the type and position of the sugar moiety. nih.gov The degradation of bioactive compounds like glycosides during convective drying is often attributed to their reaction with oxygen at high temperatures. mdpi.comresearchgate.net Research suggests that ideal drying temperatures for preserving glycosides are in the range of 45–50 °C. mdpi.comresearchgate.net
Table 2: Ideal Drying Temperatures for Bioactive Compound Retention
| Bioactive Compound | Ideal Drying Temperature (°C) | Reference |
|---|---|---|
| Glycosides | 45-50 | mdpi.comresearchgate.net |
| Vitamin C | 50-60 | mdpi.comresearchgate.net |
| Polyphenols | 55-60 | mdpi.comresearchgate.net |
| Flavonoids | 60-70 | mdpi.comresearchgate.net |
| Volatile Compounds | 40-50 | mdpi.comresearchgate.net |
Impact on Lignocellulosic Biomass Hydrolysis in Biorefineries
In the context of biorefineries, the hydrolysis of lignocellulosic biomass is a key step in the production of biofuels and other valuable chemicals. nih.gov However, the pretreatment processes used to make the cellulose more accessible to enzymatic hydrolysis can also generate inhibitory compounds, including furan derivatives like furfural and 5-HMF. mdpi.comresearchgate.net These compounds are formed from the degradation of sugars present in the biomass. mdpi.comnih.gov
Chemical Modification, Derivative Synthesis, and Structure Activity Relationship Investigations
Strategic Derivatization of 2-Furanylmethyl beta-D-glucopyranoside and Analogs
The synthesis of derivatives from the parent compound, this compound, allows for a detailed investigation into how different chemical functionalities influence its behavior. These synthetic strategies are often guided by the desire to enhance specific interactions or to introduce new properties to the molecule.
The furan (B31954) ring of this compound presents a key target for chemical modification. One notable alteration is the introduction of an acetate (B1210297) group at the para position of the furan ring. This modification has been reported to increase the binding affinity of the molecule for polysaccharides and oligosaccharides. biosynth.com This suggests that the addition of the acetate moiety may introduce favorable steric or electronic interactions that strengthen the association with carbohydrate-binding proteins or other saccharides. The synthesis of such derivatives often involves multi-step chemical processes, beginning with the protection of the hydroxyl groups on the glucopyranoside moiety, followed by the specific modification of the furan ring, and concluding with deprotection.
| Compound Name | CAS Number |
| This compound | 141360-95-4 |
The glucopyranoside portion of the molecule offers numerous sites for modification, with the hydroxyl groups at positions 2, 3, 4, and 6 being primary targets for derivatization. The synthesis of 2,3-di-O-glycosyl derivatives of methyl alpha- and beta-D-glucopyranoside, for example, demonstrates the feasibility of attaching other sugar units to these positions. nih.gov Such modifications can dramatically alter the molecule's size, shape, and hydrogen-bonding capabilities, thereby influencing its interaction with biological targets.
The selective acylation and alkylation of the hydroxyl groups are common strategies to modulate the lipophilicity and steric profile of the molecule. These modifications can influence the compound's ability to cross cell membranes and can also impact its binding affinity and specificity for enzymes or receptors. While specific studies on the functional modulation of the glucopyranoside moiety of this compound are not extensively documented, research on related methyl glucopyranosides provides valuable insights into the potential derivatizations and their likely consequences on biological activity.
Structure-Activity Relationship (SAR) Studies in Research Contexts
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its derivatives, these studies aim to correlate specific structural features with their effects in various biological assays.
While comprehensive SAR data for this compound is limited in publicly accessible literature, studies on analogous compounds provide a framework for potential applications. For instance, various furan derivatives have been evaluated for their anti-inflammatory, anti-arthritic, and antioxidant activities. mdpi.com The biological activity of these compounds is often linked to the nature and position of substituents on the furan ring.
In the context of glycosides, the stereochemistry of the glycosidic bond and the nature of the aglycone (in this case, the furanylmethyl group) are critical determinants of biological activity. The beta-configuration of the glycosidic linkage in this compound is a key structural feature that will dictate its orientation when interacting with carbohydrate-binding proteins. Any modifications to either the furan or the glucose moiety would be expected to alter these interactions, leading to changes in biological effect.
The rational design of novel glucoside derivatives based on the this compound scaffold holds promise for the development of specific probes and inhibitors for biological research. By leveraging knowledge of the target's binding site, researchers can design modifications that are predicted to enhance affinity and selectivity. For example, if a target protein has a hydrophobic pocket near the carbohydrate-binding site, modifying the furan ring with lipophilic groups could lead to more potent inhibitors.
The development of SHP2 allosteric inhibitors with a furanyl amide-based scaffold illustrates the potential of using furan-containing molecules as a starting point for drug design. nih.gov Although not directly based on this compound, this research highlights the utility of the furan moiety in creating potent and selective inhibitors. The general approach involves identifying a lead compound and then systematically modifying its structure to optimize its interaction with the target, a strategy that is directly applicable to derivatives of this compound.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Approaches for Structural Elucidation
Spectroscopy is a cornerstone in the chemical analysis of 2-Furanylmethyl beta-D-glucopyranoside, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of this compound. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in the molecule can be mapped out.
¹H and ¹³C NMR: One-dimensional NMR provides fundamental structural information. The chemical shifts in the ¹H NMR spectrum reveal the arrangement of protons, while the ¹³C NMR spectrum indicates the number and type of carbon atoms. For glycosides like this compound, the anomeric proton signal in the ¹H NMR spectrum is particularly characteristic and helps to confirm the β-configuration of the glycosidic bond. chemicalbook.comchemicalbook.com
2D NMR Techniques: To resolve spectral overlap, which is common in complex molecules, and to establish connectivity between atoms, various 2D NMR experiments are employed. slu.seglobalsciencebooks.info Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings within the furan (B31954) and glucopyranoside rings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of signals. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds), which are crucial for confirming the connection between the 2-furanylmethyl group and the glucopyranoside unit via the glycosidic linkage. globalsciencebooks.info
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is vital for determining the spatial proximity of atoms. researchgate.netnih.gov For this compound, NOESY experiments can confirm the stereochemistry, including the β-anomeric linkage, by showing through-space interactions between specific protons on the furan ring and the glucose moiety. researchgate.netnih.gov
Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for a related compound, methyl β-D-glucopyranoside, which illustrates the type of data obtained from NMR analysis.
Interactive Data Table: Predicted NMR Chemical Shifts for Methyl β-D-glucopyranoside
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 4.25 | 104.5 |
| 2 | 3.22 | 74.3 |
| 3 | 3.45 | 77.2 |
| 4 | 3.33 | 70.8 |
| 5 | 3.39 | 77.1 |
| 6 | 3.82, 3.65 | 61.9 |
| OCH₃ | 3.51 | 58.2 |
| Note: Data is for a similar compound and serves as an illustrative example. Actual shifts for this compound may vary. |
Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS, MALDI-TOF)
Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov When coupled with chromatographic techniques, its power is significantly enhanced.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a widely used technique for the analysis of non-volatile compounds like this compound. nih.govekb.eg The sample is first separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such molecules, often detecting the compound as a sodium adduct [M+Na]⁺. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information based on the fragmentation pattern. ekb.eg
GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the compound typically needs to be derivatized to increase its volatility. nih.gov This technique separates volatile compounds in the gas phase before they are detected by the mass spectrometer. It is highly effective for identifying and quantifying components in complex mixtures. nih.govnih.gov
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): MALDI-TOF MS is particularly useful for the analysis of large biomolecules and can be applied to glycosides. nih.gov In this technique, the sample is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte. nih.govnih.gov The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. This method can be used to determine the molecular weights of glycosides and to analyze their structures, including branching and linkages in polysaccharides. nih.gov
Infrared and Fluorescence Spectroscopy Applications in Characterization
Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for O-H (hydroxyl) groups, C-O (ether and alcohol) bonds, and the C=C and C-O-C bonds of the furan ring. nih.gov This provides a molecular fingerprint that can be used for identification and to assess purity.
Fluorescence Spectroscopy: While this compound itself is not inherently fluorescent, fluorescently labeled analogs can be synthesized for specific applications. thermofisher.comabcam.com For instance, attaching a fluorophore allows for highly sensitive detection and quantification in biological systems or for studying enzyme kinetics. thermofisher.comabcam.comnih.gov The fluorescence properties, such as excitation and emission maxima, would be characteristic of the chosen fluorescent tag.
Near-Infrared (NIR) Spectroscopy for Compositional and Quality Analysis in Research
Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that is increasingly used in research for the qualitative and quantitative analysis of various substances, including those containing glycosidic bonds. nih.govnih.govspectroscopyonline.com By measuring the absorption of light in the near-infrared region of the electromagnetic spectrum, NIR can provide information about the chemical composition and physical properties of a sample. spectroscopyonline.com In the context of research involving this compound, NIR could potentially be used to monitor its concentration in reaction mixtures or to assess the quality of a final product by detecting characteristic overtone and combination bands of its functional groups. frontiersin.org
Chromatographic Separation and Purification Methods
Chromatography is fundamental for the isolation and purification of this compound from synthesis reaction mixtures or natural extracts, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis and purification of this compound. nih.gov Its high resolution and sensitivity make it ideal for separating the compound from structurally similar impurities. nih.gov
For analytical purposes, a reversed-phase HPLC column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the furan ring absorbs UV light, or an evaporative light scattering detector (ELSD). For quantification, a calibration curve is constructed using standards of known concentration.
In preparative HPLC, the same principles are applied but on a larger scale to isolate pure fractions of the compound. The collected fractions can then be analyzed by spectroscopic methods to confirm their identity and purity.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.blog However, due to the low volatility and high polarity of glycosides like this compound, direct analysis by GC is challenging as they can decompose in the high-temperature environment of the injector port. thermofisher.com To overcome this, two primary approaches are employed: analysis of the volatile aglycone after hydrolysis or derivatization of the intact glycoside to increase its volatility. researchgate.net
Hydrolysis Followed by GC Analysis of 2-Furfuryl Alcohol:
One common strategy involves the acidic or enzymatic hydrolysis of this compound to cleave the glycosidic bond, liberating the more volatile aglycone, 2-furfuryl alcohol, and the glucose moiety. The resulting 2-furfuryl alcohol can then be readily analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification and quantification. researchgate.net Headspace GC-MS is a particularly suitable technique for this purpose, as it allows for the analysis of volatile compounds from a sample matrix without direct injection of the entire sample. researchgate.net
Derivatization for Intact Glycoside Analysis:
Alternatively, the entire this compound molecule can be made amenable to GC analysis through derivatization. This chemical modification process replaces the polar hydroxyl (-OH) groups on the glucose and furfuryl moieties with less polar, more volatile functional groups. phenomenex.blognih.gov Common derivatization techniques for sugars and glycosides include:
Silylation: This is a widely used method where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst such as trimethylchlorosilane (TMCS), to create TMS ethers of the glycoside. sigmaaldrich.com
Acylation: This involves converting the hydroxyl groups into esters, for example, by reacting with an acylating agent like N-methyl-bis(trifluoroacetamide) (MBTFA) to form trifluoroesters. thermofisher.com
The resulting derivatized this compound is significantly more volatile and thermally stable, allowing for its successful separation and detection by GC. nih.gov The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction and avoid the formation of unwanted byproducts. sigmaaldrich.com
Table 1: GC Parameters for Analysis of Related Furan Derivatives
| Parameter | Typical Conditions for Furan/Furfuryl Alcohol Analysis | Reference |
|---|---|---|
| Column | HP-5MS (low to mid-polarity) | nih.govmdpi.com |
| Injector Temperature | 200-250 °C | thermofisher.com |
| Oven Program | Initial temperature around 40-60 °C, ramped to 250-300 °C | theseus.fi |
| Carrier Gas | Helium | thermofisher.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | researchgate.net |
Emerging Analytical Techniques for Glycoconjugate Analysis
Beyond established chromatographic methods, emerging analytical techniques offer novel approaches to elucidate the complex structures and interactions of glycoconjugates like this compound.
X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of crystalline molecules at atomic resolution. springernature.comnih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish the absolute configuration of all its stereogenic centers, provided a suitable single crystal can be grown. springernature.comresearchgate.net
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. springernature.com The determination of the absolute configuration relies on the phenomenon of anomalous scattering, which is most effective when the molecule contains atoms heavier than oxygen. researchgate.net For light-atom structures, the use of high-quality data and specific refinement parameters, such as the Flack parameter, is crucial for a reliable assignment. researchgate.net
While the crystal structure of this compound itself may not be readily available in public databases, the technique has been successfully applied to determine the crystal structures of numerous other β-D-glucopyranosides and related disaccharides. nih.govresearchgate.netacs.org These studies serve as a blueprint for how X-ray crystallography could be used to confirm the β-anomeric configuration and the conformation of the pyranose ring in this compound.
Table 2: Crystallographic Data for a Related β-D-glucopyranoside Derivative
| Parameter | Example Value for β-D-glucopyranoside-(1R)-O-isopropyl 6-O-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-2,3,4-triacetate | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₃₇O₁₆ | researchgate.net |
| Molecular Weight | 606 g/mol | researchgate.net |
| Crystal System | (Not specified in abstract) | researchgate.net |
| Space Group | (Not specified in abstract) | researchgate.net |
Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique primarily used to determine the elemental composition of materials. thermofisher.com It works by irradiating a sample with X-rays, which causes the atoms within the sample to emit characteristic fluorescent X-rays. thermofisher.com Each element produces a unique "fingerprint" of fluorescent X-rays, allowing for qualitative and quantitative elemental analysis. thermofisher.com
While not a primary tool for studying the binding of organic ligands like this compound directly, XRF can be ingeniously applied to investigate ligand-receptor binding events under specific circumstances. This often involves labeling either the ligand or the receptor with a specific element that can be detected by XRF. For example, if the receptor is a metalloprotein, changes in the local environment of the metal upon ligand binding could potentially be probed.
More commonly, fluorescence-based methods, which share some conceptual similarities with XRF in their reliance on excitation and emission, are used to study ligand-receptor interactions. nih.gov Techniques like Fluorescence Polarization (FP) and Fluorescence Resonance Energy Transfer (FRET) are powerful tools for quantifying binding affinities and kinetics. nih.govsygnaturediscovery.com In these assays, a fluorescently labeled version of the ligand or a competitor is used. The binding event is detected by a change in the fluorescence properties, such as polarization or energy transfer to a nearby fluorophore. nih.gov Although not XRF, these fluorescence techniques are central to understanding the binding interactions of glycoconjugates with their protein targets.
Table 3: Comparison of Techniques for Studying Ligand-Receptor Binding
| Technique | Principle | Applicability to this compound Binding | Reference |
|---|---|---|---|
| X-ray Fluorescence (XRF) | Measures fluorescent X-rays emitted from a sample to determine elemental composition. | Indirect; could be used if the ligand or receptor is labeled with a specific element. | thermofisher.com |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger molecule. | Applicable if a fluorescently labeled analog of the compound is available. | sygnaturediscovery.com |
| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorophores in close proximity, which can change upon ligand binding. | Applicable if both the ligand and receptor can be fluorescently labeled. | nih.gov |
Biological Interactions and Mechanistic Research Excluding Human Clinical Data
Enzyme Inhibition and Receptor Binding Studies (Non-Human Models)
Inhibition of Adenine (B156593) Nucleotide Translocase (ANT) by Related Glycosides
Glycosides that are structurally related to 2-Furanylmethyl beta-D-glucopyranoside have been identified as inhibitors of the adenine nucleotide translocase (ANT). nih.govresearchgate.net ANT is a critical protein in the inner mitochondrial membrane responsible for exchanging ATP and ADP, a process essential for cellular energy production through oxidative phosphorylation. researchgate.net
A notable example is 2-O-beta-D-glucopyranosyl-carboxyatractyligenin, a compound isolated from Coffea L. (coffee) beans. nih.govresearchgate.net Studies on isolated mitochondria have demonstrated that this compound significantly inhibits ANT activity, which consequently reduces cellular respiration. nih.gov This inhibitory action is potent enough to be considered toxic at certain concentrations. researchgate.net It is important to note, however, that this specific compound is completely degraded during the thermal processing of coffee roasting. nih.gov The mechanism of inhibition by such glycosides is thought to be competitive, where they block the translocase from binding and transporting ADP and ATP across the mitochondrial membrane. researchgate.net
| Compound | Source | Target Enzyme | Effect in Non-Human Models |
| 2-O-beta-D-glucopyranosyl-carboxyatractyligenin | Coffea L. (raw beans) | Adenine Nucleotide Translocase (ANT) | Inhibition of ANT activity in isolated mitochondria, leading to reduced respiration. nih.govresearchgate.net |
| Atractyloside | Coffea L. | Adenine Nucleotide Translocase (ANT) | Known inhibitor of ANT, blocking oxidative phosphorylation. nih.govresearchgate.net |
| Carboxyatractyloside | Coffea L. | Adenine Nucleotide Translocase (ANT) | Known inhibitor of ANT, blocking oxidative phosphorylation. nih.govresearchgate.net |
Alpha-Glucosidase Inhibitory Activity in Biochemical Assays (related compounds)
Alpha-glucosidase inhibitors are a class of compounds that help manage postprandial hyperglycemia (a spike in blood sugar after a meal) by slowing down the digestion and absorption of carbohydrates in the small intestine. nih.govyoutube.comyoutube.com These inhibitors competitively block the enzymes responsible for breaking down complex carbohydrates into simple sugars like glucose. youtube.com This action results in a slower release of glucose into the bloodstream. youtube.com
While direct studies on this compound's alpha-glucosidase inhibitory activity are not detailed in the provided results, the general class of glycosides and related natural products are a significant area of research for new alpha-glucosidase inhibitors. nih.govnih.gov Natural sources are being explored for more effective and specific inhibitors with fewer side effects compared to existing synthetic drugs. nih.govnih.gov
| Inhibitor Class | Mechanism of Action | Therapeutic Goal | Key Enzymes Targeted |
| Alpha-Glucosidase Inhibitors | Competitive inhibition of carbohydrate-hydrolyzing enzymes. youtube.com | Reduce postprandial hyperglycemia. nih.gov | Alpha-glucosidase, Alpha-amylase. nih.gov |
Investigating Interactions with Specific Enzyme Targets (e.g., Bacillus subtilis HmoB for derivatives)
Derivatives of furan (B31954), the core structure of this compound, have been investigated for their interactions with specific bacterial enzymes. In the soil bacterium Bacillus subtilis, furanones, which are structurally related to furan, have been shown to inhibit biofilm formation. nih.gov Biofilms are communities of bacteria that are more resistant to antibiotics. nih.gov Certain sulfur-containing furanone derivatives were found to repress biofilm formation at low concentrations and increase the effectiveness of antibiotics like kanamycin (B1662678) and chloramphenicol. nih.gov
Furthermore, B. subtilis possesses enzymes that can interact with furan-based compounds. For instance, the bacterium has two haem-degrading monooxygenases, HmoA and HmoB. nih.gov While the expression of HmoA is regulated by iron availability, HmoB is expressed constitutively. nih.gov Both enzymes can bind and degrade haemin, an iron-containing compound. nih.gov Additionally, B. subtilis has an enzyme called YugJ, which is a furan aldehyde reductase. mdpi.com This enzyme specifically acts on furan aldehydes, converting them into less toxic alcohols, which suggests a mechanism for bacterial tolerance to such compounds. mdpi.com
| Bacterial Species | Enzyme/System | Interacting Compound Type | Observed Effect |
| Bacillus subtilis | Biofilm formation | Furanone derivatives | Inhibition of biofilm formation and increased antibiotic efficacy. nih.gov |
| Bacillus subtilis | HmoA and HmoB | Haemin (related to iron acquisition) | Binding and degradation of haemin. nih.gov |
| Bacillus subtilis | YugJ (Furan aldehyde reductase) | Furan aldehydes | Reduction of toxic furan aldehydes to less toxic alcohols. mdpi.com |
Modulation of Cellular Pathways and Processes (In Vitro and Non-Human In Vivo Models)
Anti-inflammatory Research in Cellular Systems
Research has demonstrated the anti-inflammatory potential of glycoside compounds in cellular models, particularly in the context of neuroinflammation. In microglial cells, which are the primary immune cells of the central nervous system, certain glycosides have been shown to suppress the production of inflammatory mediators. nih.gov
For example, 2,3,4',5-tetrahydroxystilbene-2-O-β-d-glucoside (THSG) has been found to attenuate the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), a key inflammatory molecule, in microglial cells. nih.gov This effect is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govnih.gov The anti-inflammatory action of THSG is linked to its ability to suppress the activation of the NF-κB signaling pathway and activate the AMPK/Nrf2 pathway, both of which are crucial in regulating the inflammatory response. nih.gov
| Compound | Cell Model | Inflammatory Stimulus | Key Findings |
| 2,3,4',5-tetrahydroxystilbene-2-O-β-d-glucoside (THSG) | Microglial cells | Lipopolysaccharide (LPS) | Attenuated iNOS, COX-2, TNF-α, and IL-6 activation; Suppressed NF-κB activation; Activated AMPK/Nrf2 pathway. nih.gov |
Antioxidant Activity in Cell-Free and Cellular Biological Assays
The antioxidant properties of compounds related to this compound have been evaluated in various in vitro assays. Antioxidant activity is often assessed using methods such as the β-carotene-linoleic acid assay, DPPH free radical scavenging assay, ABTS cation radical scavenging assay, and cupric reducing antioxidant capacity (CUPRAC) assay. nih.gov
| Assay Type | Principle | Typical Measurement |
| β-carotene-linoleic acid assay | Measures the inhibition of lipid peroxidation. | Inhibition percentage (%) |
| DPPH free radical scavenging | Measures the ability to donate a hydrogen atom to the stable DPPH radical. | IC50 value (µg/mL) |
| ABTS cation radical scavenging | Measures the ability to scavenge the pre-formed ABTS radical cation. | IC50 value (µg/mL) |
| CUPRAC (Cupric Reducing Antioxidant Capacity) | Measures the reduction of Cu(II) to Cu(I) by antioxidants. | A0.50 value (concentration for 0.500 absorbance) |
Investigations into Potential Antidiabetic Mechanisms
While direct studies on this compound are limited, research into related flavonoids and glycosides provides a framework for its potential antidiabetic mechanisms. The antidiabetic effects of such compounds are often attributed to several actions, including the inhibition of carbohydrate absorption in the small intestine, the suppression of glucose production in the liver (gluconeogenesis), and the enhancement of glucose uptake by tissues. nih.gov Furthermore, some flavonoids have been shown to stimulate insulin (B600854) secretion from pancreatic beta-cells and protect these cells from damage. nih.gov The regulation of insulin secretion is a complex process influenced by glucose concentrations and various signaling pathways, including those dependent on cyclic AMP (cAMP) and protein kinase C. nih.gov These pathways can modulate the influx of calcium ions into beta-cells, a critical step in the release of insulin. nih.gov
Antimicrobial Research in Microbiological Models
In the realm of antimicrobial research, various glucopyranoside derivatives have demonstrated notable activity against a spectrum of bacteria and fungi. fspublishers.org For instance, studies on methyl α-D-glucopyranoside derivatives have shown that the introduction of different acyl groups can significantly enhance their antimicrobial properties. fspublishers.orgresearchgate.net Some of these modified compounds have exhibited antibacterial and antifungal efficacy that is comparable, and in some instances superior, to standard antibiotics like Ampicillin and Nystatin. fspublishers.org The antimicrobial potential of these carbohydrate-based molecules is being explored through both in vitro testing and in silico computational analyses, such as molecular docking, to predict their interactions with microbial proteins. researchgate.netnih.govajchem-a.com These studies often reveal that the structural modifications, such as the addition of decanoyl or benzoyl groups, can lead to promising broad-spectrum antimicrobial activity. fspublishers.org
Table 1: Antimicrobial Activity of Related Glucopyranoside Derivatives
| Compound Type | Target Microorganism | Observed Effect | Reference |
|---|---|---|---|
| Methyl α-D-glucopyranoside derivatives | Gram-positive & Gram-negative bacteria | Promising antibacterial activity | fspublishers.org |
| Methyl α-D-glucopyranoside derivatives | Fungal phytopathogens | Significant antifungal activity | fspublishers.org |
| Acylated methyl β-D-galactopyranoside derivatives | Bacillus subtilis, Staphylococcus aureus | High inhibitory action | nih.gov |
| Striatins A, B, and C (diterpenes) | Various bacteria and fungi | Broad-spectrum antibiotic effects | mdpi.com |
| Lentinellic acid (sesquiterpene) | Gram-positive bacteria | Potent antibacterial properties | mdpi.com |
Studies on Anti-tumor/Cytotoxic Effects in Cancer Cell Lines
Research into compounds structurally related to this compound has uncovered potential anti-tumor activities. For example, certain furanyl-derivatives of (1→3)-beta-D-glucan have shown potent antitumor effects against Sarcoma 180 solid tumors in animal models. nih.gov The mechanism of action for these derivatives is thought to be host-mediated, stimulating the immune system rather than having a direct cytotoxic effect on the cancer cells in vitro. nih.gov In a similar vein, other natural compounds, such as hydroxylated biphenyls, which are structurally analogous to curcumin, have demonstrated significant anticancer activity against melanoma cells. cnr.it These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest. cnr.it Flavonoids, another class of related compounds, have also been extensively studied for their cytotoxic effects on various human cancer cell lines, including those of the lung, cervix, and melanoma. nih.gov
Table 2: Cytotoxic Effects of Related Compounds on Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Furanyl-derivatives of (1→3)-beta-D-glucan | Sarcoma 180 | Potent antitumor effects | nih.gov |
| Hydroxylated biphenyl (B1667301) compounds | Melanoma cells | Inhibition of cell proliferation, apoptosis induction | cnr.it |
| Flavonol aglycones (e.g., quercetin (B1663063), myricetin) | Lung and cervical cancer, melanoma | Cytotoxic activity, decreased cell viability | nih.gov |
| Momordin Ic | Osteosarcoma cells | Inhibition of malignant phenotype, induction of apoptosis | researchgate.net |
| Gemcitabine + Flurbiprofen | Pancreatic cancer cell lines | Enhanced cytotoxic effect | mdpi.com |
Role in Plant Physiology and Ecology
Contribution to Plant Defense Mechanisms and Stress Responses
Plants produce a vast array of secondary metabolites to defend themselves against various environmental threats. nih.govnih.gov These compounds are integral to a plant's innate immune system, which is activated upon the recognition of molecular patterns associated with pathogens or cellular damage. nih.gov This recognition triggers a cascade of defense responses, including the production of antimicrobial compounds and the reinforcement of cell walls. nih.govmdpi.com Secondary metabolites like flavonoids and glucosinolates are not only involved in fending off microbes but also play a role in how plants respond to abiotic stresses such as salinity and extreme temperatures. nih.govmdpi.com The synthesis of these compounds is a key part of a plant's strategy to adapt and survive in challenging environments. nih.govmdpi.com
Influence on Organoleptic Properties
In the context of food science, certain glycosides have been identified as key contributors to the taste profiles of some foods. A notable example is the discovery of (S)-malic acid 1-O-beta-D-glucopyranoside, also known as (S)-morelid, in morel mushrooms. nih.gov This compound, along with others like L-glutamic acid and L-aspartic acid, is a significant contributor to the characteristic umami taste of these mushrooms. nih.gov Sensory experiments have demonstrated that (S)-morelid not only has its own sour and umami-like taste but can also enhance the perception of other taste compounds like monosodium glutamate (B1630785) and sodium chloride. nih.gov
Ecological Significance as a Secondary Metabolite and Inter-species Interaction Mediator
Secondary metabolites are crucial for mediating interactions between different species within an ecosystem. dtu.dk These compounds can act as signaling molecules, deterrents, or attractants, shaping the relationships between plants, microbes, and animals. dtu.dkmdpi.com For instance, the production of specific secondary metabolites by a plant can influence which herbivores feed on it and which microbes colonize its tissues. mdpi.com In the soil, secondary metabolites produced by microorganisms like Bacillus subtilis can affect the composition and dynamics of the surrounding microbial community. dtu.dk The type and quantity of secondary metabolites produced by a plant can be influenced by its ecological environment, highlighting the adaptive nature of these compounds. nih.gov
Computational Chemistry and Theoretical Modeling of 2 Furanylmethyl Beta D Glucopyranoside and Its Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a important tool in structure-based drug design and for understanding the fundamental principles of molecular recognition.
Molecular docking simulations can be employed to predict how 2-Furanylmethyl beta-D-glucopyranoside and its derivatives might bind to the active sites of various biological macromolecules, such as enzymes and receptors. By calculating the binding affinity, typically expressed as a binding energy (ΔG), researchers can estimate the strength of the interaction. A more negative binding energy suggests a more favorable and stable interaction.
While specific docking studies on this compound are not extensively reported, analogous studies on similar furan (B31954) and glucopyranoside derivatives provide a strong basis for prediction. For instance, docking studies of furan-azetidinone hybrids against enzymes from Escherichia coli have demonstrated that the furan moiety can participate in key interactions within the enzyme's active site. ijper.org Similarly, research on 2,5-disubstituted furan derivatives has shown their potential to bind to proteins like P-glycoprotein, forming hydrogen bonds and exhibiting significant binding affinities. nih.gov
Based on these analogous systems, a predictive docking study of this compound against a hypothetical enzyme active site can be conceptualized. The furan ring could engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The glucopyranoside portion, with its numerous hydroxyl groups, would be expected to form a network of hydrogen bonds with polar residues such as aspartate, glutamate (B1630785), serine, and threonine. The flexible methylene (B1212753) linker allows the molecule to adopt various conformations to optimize these interactions.
A hypothetical data table summarizing predicted binding affinities and key interacting residues for this compound with a model protein is presented below.
| Target Protein (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Glucoside Hydrolase | -7.8 | TYR 150, TRP 240 | π-π stacking with furan ring |
| ASP 180, GLU 350 | Hydrogen bonds with glucose hydroxyls | ||
| ARG 210 | Hydrogen bond with glycosidic oxygen | ||
| Furan-binding Protein | -6.9 | PHE 85, LEU 99 | Hydrophobic interaction with furan ring |
| ASN 102, GLN 120 | Hydrogen bonds with glucose hydroxyls |
This table is predictive and based on docking studies of analogous compounds.
By performing virtual screening of this compound against a library of known protein structures, potential biological receptors can be identified. This approach has been successfully used to identify targets for various furan-containing compounds. researchgate.net For example, studies on furan derivatives have identified potential inhibitory activity against enzymes like dihydrofolate reductase and pyruvate (B1213749) kinase in Staphylococcus aureus. researchgate.net
Given the structure of this compound, it is plausible that it could interact with carbohydrate-binding proteins (lectins) or glycoside hydrolases. The glucopyranoside moiety is a natural ligand for many such proteins. The furanylmethyl group would then modulate the binding affinity and specificity. Furthermore, the furan ring itself is a structural motif in many bioactive molecules, suggesting that this compound could also target proteins that recognize furan-containing ligands. shareok.org Investigations into the interactions of furan derivatives with porcine myofibrillar proteins have shown that the nature of the furan substituent influences the binding capacity, highlighting the importance of the 2-furanylmethyl group in determining potential biological targets. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes, ligand-protein complex stability, and the influence of the surrounding environment.
The conformational landscape of this compound is expected to be complex due to the flexibility of the glycosidic bond and the rotation of the furanylmethyl group. MD simulations in a simulated aqueous environment can explore this landscape, identifying the most stable conformations and the transitions between them. Studies on similar furan-based polymers have utilized MD simulations to understand chain mobility and mechanical properties, which are influenced by the dynamics of the furan units. rsc.orgdpi-proceedings.com
An MD simulation of this compound would likely reveal that the pyranose ring of the glucose unit maintains its stable chair conformation. The primary conformational flexibility would arise from the dihedral angles of the glycosidic linkage (Φ and Ψ) and the bond connecting the furan ring to the methylene group. The simulation would also characterize the hydration shell around the molecule, showing how water molecules interact with the hydrophilic glucose moiety and the more hydrophobic furan ring.
A representative table of parameters for a hypothetical MD simulation is provided below.
| Parameter | Value/Description |
| Force Field | CHARMM36 / GROMOS54a7 |
| Water Model | TIP3P |
| System Size | ~5000 water molecules |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Integration Timestep | 2 fs |
This table outlines typical parameters for an MD simulation of a small molecule in water.
Once a potential protein target is identified through docking, MD simulations can be used to study the stability of the predicted ligand-protein complex. These simulations can confirm whether the binding pose predicted by docking is maintained over time and can reveal subtle conformational changes in both the ligand and the protein upon binding. Research on furan derivatives bound to proteins has utilized MD simulations to confirm the stability of docking poses and to understand the dynamics of the interaction. nih.gov
For this compound complexed with a protein, an MD simulation would monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to assess stability. A stable complex would show relatively small fluctuations in RMSD over the course of the simulation. The simulation would also allow for the analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the initial docking pose. This dynamic view provides a more realistic picture of the binding event than the static snapshot offered by molecular docking alone.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides insights into properties such as molecular orbital energies, charge distribution, and chemical reactivity.
DFT calculations on this compound can elucidate the electronic properties arising from the combination of the glucose and furan moieties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Studies on furan and its derivatives have employed DFT to understand their reactivity in various chemical transformations. rsc.orgresearchgate.net
A table of predicted quantum chemical descriptors for this compound, based on DFT calculations of similar structures, is presented below.
| Quantum Chemical Descriptor | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Related to ionization potential and electron-donating ability |
| LUMO Energy | -1.2 eV | Related to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule |
| Mulliken Atomic Charges | C-alpha (furan): ~ -0.2e | Predicts sites for electrophilic/nucleophilic attack |
| O (furan): ~ -0.4e |
This table contains predictive values based on DFT studies of furan and glycoside derivatives.
Emerging Research Directions and Future Perspectives for 2 Furanylmethyl Beta D Glucopyranoside
Advanced Biorefinery Applications
The integration of 2-Furanylmethyl beta-D-glucopyranoside into advanced biorefinery concepts remains a nascent field of study. While furan (B31954) derivatives are key platform chemicals derived from lignocellulosic biomass, the specific role and application of this glycoside are not yet well-established in the available scientific literature.
Optimized Enzymatic Hydrolysis for Second-Generation Glucose Production from Lignocellulosic Biomass
Current research on optimizing enzymatic hydrolysis for second-generation glucose production primarily focuses on the development of robust enzyme cocktails and efficient pretreatment methods to overcome the recalcitrance of lignocellulosic biomass. Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are common byproducts of biomass pretreatment, are generally considered inhibitors of enzymatic hydrolysis. They can deactivate cellulolytic enzymes, thereby reducing the efficiency of glucose release.
To date, there is a notable lack of specific research investigating the role of this compound in either enhancing or inhibiting the enzymatic hydrolysis of lignocellulosic biomass. Future research could explore whether this glycoside, being a more complex furan derivative, interacts differently with cellulases and other hydrolytic enzymes compared to its simpler aldehyde counterparts. Understanding such interactions could potentially lead to novel strategies for mitigating inhibition or even for the controlled release of glucose.
Development of Integrated Bioprocessing Strategies for Bio-based Products
Integrated bioprocessing aims to combine multiple stages of biofuel and biochemical production, such as biomass pretreatment, enzymatic hydrolysis, and fermentation, into a single, streamlined process. This approach can lead to significant cost reductions and improved process efficiency.
The potential application of this compound within such integrated strategies is currently unexplored. As a pre-formed glycoside, it could theoretically serve as a direct or indirect substrate for microbial fermentation to produce value-added chemicals. However, pathways for its assimilation and conversion by industrially relevant microorganisms have not been elucidated. Research in this area would need to focus on identifying or engineering microbes capable of utilizing this specific furan glycoside, and on assessing the economic and technical feasibility of its integration into existing biorefinery models.
Novel Research Avenues for Bioactivity Exploration
While its role in biorefineries is yet to be defined, the biological activity of furan glycosides is an area of growing interest. The unique combination of a furan moiety and a sugar molecule suggests potential for novel bioactivities.
Discovery of Unexplored Enzymatic Targets and Mechanisms of Action in Non-Human Systems
A significant breakthrough in understanding the bioactivity of a closely related compound, β-furfuryl-β-glucoside, has been its identification as an endogenous activator of the plant enzyme UDP-glucose:(1->3)-β-glucan (callose) synthase. researchgate.netnih.gov This enzyme is crucial for the synthesis of callose, a polysaccharide involved in plant defense mechanisms, cell plate formation, and wound healing.
The discovery that a furan glycoside can act as a specific activator for a key plant enzyme opens up exciting avenues for research into this compound. It is plausible that this compound could have similar or distinct enzymatic targets in other non-human biological systems, such as fungi, bacteria, or insects. Future research should focus on screening this compound against a variety of enzymatic targets to uncover novel mechanisms of action. Such studies could lead to the development of new biochemical tools or agrochemicals.
Applications in Functional Food Ingredients Research and Development (non-human, basic science)
The application of this compound in functional food ingredients is an area that requires foundational research. Furan and its derivatives can be formed during the thermal processing of food and are often associated with flavor and aroma. nih.gov However, some furan compounds are also considered potential carcinogens, which necessitates careful evaluation of their safety and biological effects. nih.gov
Currently, there is no specific research available on the use of this compound as a functional food ingredient in non-human, basic science studies. Initial research in this area would need to investigate its metabolic fate, potential toxicity, and any beneficial biological activities in animal models. For instance, its structure as a glycoside might influence its absorption and metabolism in the gut, potentially modulating the gut microbiota or exerting other physiological effects.
Sustainable Synthesis and Biocatalysis Development
The development of sustainable and efficient methods for the synthesis of this compound is crucial for enabling its further study and potential application. Biocatalysis, the use of enzymes or whole-cell microorganisms to catalyze chemical reactions, offers a promising green alternative to traditional chemical synthesis.
The synthesis of this compound can be envisioned as a two-step process: the production of furfuryl alcohol from biomass-derived furfural, followed by the enzymatic glycosylation of furfuryl alcohol with glucose.
Biocatalytic Production of Furfuryl Alcohol: The biocatalytic reduction of furfural to furfuryl alcohol has been successfully demonstrated using various microorganisms, including Meyerozyma guilliermondii and Bacillus coagulans. mdpi.comrsc.org These processes often utilize a co-substrate like glucose to regenerate the necessary enzyme cofactors. mdpi.com
Enzymatic Synthesis of β-D-Glucosides: The enzymatic synthesis of β-D-glucosides is a well-established field, with β-glucosidases being commonly employed for the glycosylation of various alcohols. researchgate.net These enzymes can catalyze the transfer of a glucose moiety from a donor substrate to an acceptor alcohol, such as furfuryl alcohol.
Engineering of Enzymes for Enhanced Synthesis or Degradation
The enzymatic synthesis of this compound offers a promising alternative to traditional chemical methods, providing high selectivity and milder reaction conditions. However, current research is actively seeking to improve the efficiency and applicability of these biocatalytic processes through enzyme engineering.
Enhanced Synthesis:
The primary route for the enzymatic synthesis of this compound is through the transglycosylation activity of glycosidases, such as β-glucosidases. In this reaction, a glycosyl donor (e.g., cellobiose or a synthetic activated sugar) is cleaved by the enzyme, and the resulting glucose moiety is transferred to furfuryl alcohol, which acts as the acceptor. A notable example is the use of β-Glucuronidase from bovine liver, which has been shown to catalyze the transfer of several carbohydrates, including glucose, to furfuryl alcohol with high yields nih.gov.
Future research in this area is centered on engineering these enzymes to favor synthesis over hydrolysis, which is a competing reaction that reduces the product yield. Techniques such as directed evolution and site-directed mutagenesis are being employed to modify the active sites of β-glucosidases. The goal of these modifications is to enhance the enzyme's affinity for furfuryl alcohol as an acceptor molecule and to increase the transglycosylation-to-hydrolysis ratio. By altering key amino acid residues, researchers aim to create enzyme variants with improved catalytic efficiency, stability, and substrate specificity for the production of this compound.
Engineered Degradation:
While the synthesis of this compound is a key research focus, understanding its enzymatic degradation is equally important for applications in bioremediation and for elucidating its metabolic fate in biological systems. The degradation of this compound involves the cleavage of the β-glycosidic bond, which is catalyzed by glycoside hydrolases (GHs). These enzymes are ubiquitous in nature and play crucial roles in carbohydrate metabolism cazypedia.org.
Future research will likely involve the identification and characterization of specific GHs that are highly active towards this compound. Once identified, these enzymes can be engineered to enhance their catalytic activity and stability. This could be particularly relevant for industrial processes where the removal of furan-based compounds is necessary. For instance, in biofuel production, furan derivatives generated during biomass pretreatment can be inhibitory to fermenting microorganisms. Engineered glycosidases could be used to detoxify these streams by cleaving the glycosidic bond and facilitating the subsequent degradation of the furan and sugar components nih.govnih.gov. The degradation of the furfuryl alcohol moiety typically proceeds through oxidation to furfural and then to 2-furoic acid, which can be further metabolized by various microorganisms nih.govnih.govresearchgate.netresearchgate.netresearchgate.netethz.ch.
A summary of engineered enzymes for glycoside synthesis is presented in the table below.
| Enzyme Type | Engineering Strategy | Goal of Engineering | Potential Application for this compound |
| β-Glucosidases | Directed Evolution, Site-Directed Mutagenesis | Increase transglycosylation/hydrolysis ratio, enhance affinity for furfuryl alcohol | More efficient and cost-effective synthesis of the compound. |
| Glycoside Hydrolases | Identification and characterization of novel enzymes, Protein engineering | Enhance catalytic activity and stability for glycosidic bond cleavage | Bioremediation of furan-contaminated environments, understanding metabolic pathways. |
| Glycosyltransferases | Directed Evolution | Improve efficiency of glycosylation | Alternative synthetic route with high specificity. |
Development of Environmentally Benign Synthetic Pathways
The development of "green" and sustainable chemical processes is a major driver of current research. For this compound, this involves creating synthetic pathways that are environmentally friendly, economically viable, and utilize renewable resources.
Biocatalysis in Green Solvents:
A key aspect of developing environmentally benign pathways is the use of biocatalysts, such as enzymes, which operate under mild conditions and are biodegradable. To further enhance the green credentials of these processes, researchers are exploring the use of environmentally friendly solvents. Traditional organic solvents can be toxic and difficult to dispose of. In contrast, "green solvents" such as water, supercritical fluids, ionic liquids, and deep eutectic solvents are being investigated as reaction media for enzymatic glycosylation nih.gov. The use of aqueous tert-butanol has been shown to be a clean and less toxic medium for the synthesis of other natural glucosides researchgate.net. The challenge lies in finding a green solvent system that maintains high enzyme activity and stability while also ensuring sufficient solubility of both the glycosyl donor and the furfuryl alcohol acceptor.
Whole-Cell Biocatalysis:
Another promising approach is the use of whole-cell biocatalysts. This involves using microorganisms that have been engineered to produce the necessary enzymes for the synthesis of this compound. Whole-cell systems can be more cost-effective as they eliminate the need for enzyme purification. Furthermore, they can be designed to regenerate any necessary cofactors in situ, creating a self-sustaining catalytic system. Research in this area will focus on developing robust microbial strains with high yields and tolerance to the substrate and product.
Chemoenzymatic Cascades:
Combining chemical and enzymatic steps in a one-pot cascade reaction is another innovative strategy for the sustainable production of furan-based compounds. For example, the production of furfuryl alcohol from biomass-derived furfural can be achieved through a chemoenzymatic cascade, which can then be followed by enzymatic glycosylation nih.gov. This integrated approach minimizes waste and reduces the need for purification of intermediates, leading to a more efficient and environmentally friendly process.
A comparison of different synthetic pathways is provided in the table below.
| Synthetic Pathway | Key Features | Environmental Benefits |
| Enzymatic Synthesis in Green Solvents | Use of isolated enzymes in non-toxic, biodegradable solvents. | Reduced use of volatile organic compounds, lower toxicity, easier downstream processing. |
| Whole-Cell Biocatalysis | Use of engineered microorganisms to produce the target compound. | No need for enzyme purification, potential for cofactor regeneration, utilization of renewable feedstocks. |
| Chemoenzymatic Cascades | Integration of chemical and enzymatic reaction steps in a single pot. | Reduced waste, fewer purification steps, improved process efficiency. |
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To fully comprehend the biological significance of this compound, a more holistic approach is required. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to elucidate the complex interactions of this compound within a biological system. While specific multi-omics studies on this compound are still in their infancy, the application of these techniques to related furan compounds and glycosides provides a roadmap for future research.
Transcriptomics:
Transcriptomic analysis, by measuring the expression levels of all genes in a cell or organism, can reveal how exposure to this compound affects cellular pathways. For instance, studies on the effects of furan aldehydes on microorganisms have used transcriptomics to identify genes involved in detoxification and stress response. Future research could apply this approach to understand how cells respond to this compound, identifying potential targets and mechanisms of action. This could be particularly valuable in understanding its role as an endogenous activator of plant UDP-glucose:(1-3)-beta-glucan synthase researchgate.net.
Proteomics:
Proteomics, the large-scale study of proteins, can identify the specific enzymes and other proteins that interact with or are affected by this compound. For example, proteomic analysis has been used to identify enzymes involved in the degradation of furan aldehydes in bacteria researchgate.net. In the context of this compound, proteomics could be used to identify the specific glycoside hydrolases responsible for its degradation in different organisms. It could also be used to uncover changes in the proteome of cells upon exposure to the compound, providing insights into its biological effects. Proteomic studies on furan have revealed that it targets proteins involved in mitochondrial energy production and redox regulation nih.gov.
Metabolomics:
Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. This technique can be used to trace the metabolic fate of this compound, identifying the downstream products of its degradation. By combining metabolomics with transcriptomics and proteomics, researchers can construct detailed metabolic pathways and understand how the compound is processed by an organism. Integrated transcriptomic and metabolomic analyses have been successfully used to elucidate flavonoid biosynthesis pathways in plants, and a similar approach could be applied to understand the metabolism of furan glycosides frontiersin.orgfrontiersin.orgresearchgate.net.
The integration of these "omics" datasets will provide a systems-level understanding of the biological role of this compound, from the genes that are transcribed to the proteins that are produced and the metabolic changes that occur. This comprehensive biological understanding will be crucial for its effective and safe application in various fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Furanylmethyl beta-D-glucopyranoside, and how do their yields compare under varying conditions?
- Methodological Answer : The synthesis typically involves glycosylation of 2-furanylmethanol with a protected glucopyranosyl donor. Key methods include:
- Silver(I) Oxide-Mediated Alkylation : Reacting [13C]iodomethane with a lactol intermediate in the presence of Ag₂O yields β-configured glycosides with ~80% stereoselectivity .
- Trichloroacetimidate Donors : Using imidate-activated glycosyl donors (e.g., 2,3,4,6-tetra-O-acetyl derivatives) under Lewis acid catalysis (BF₃·Et₂O) achieves regioselective coupling .
- Regioselective Glycosylation : Protecting group strategies (e.g., benzyl or acetyl groups) on the glucose moiety direct coupling to the furan ring .
- Data Table :
| Method | Catalyst/Conditions | Yield (%) | β/α Selectivity |
|---|---|---|---|
| Ag₂O + [13C]CH₃I | Methanol, RT | 72% | 11:1 |
| Trichloroacetimidate | BF₃·Et₂O, CH₂Cl₂ | 85% | >20:1 |
Q. How is this compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies the β-glycosidic linkage (J₁,₂ = 7–8 Hz) and furyl substituents. 2D NMR (COSY, HSQC) confirms regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+Na]⁺ at m/z 347.1) .
- X-ray Crystallography : Resolves absolute configuration and glycosidic bond angles in crystalline derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in glycosylation reactions be addressed during synthesis?
- Methodological Answer :
- Protecting Group Strategy : Temporary 6-O-benzyl or 3-O-acetyl groups on glucose direct coupling to the primary hydroxyl of the furan ring .
- Catalyst Optimization : Using NIS/TfOH instead of BF₃ improves β-selectivity in sterically hindered systems .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and enhances yield (92%) by accelerating imidate activation .
Q. What fluorogenic/chromogenic substrates are suitable for studying β-glucosidase interactions with this compound?
- Methodological Answer :
- 4-Nitrophenyl Derivatives : Hydrolysis releases 4-nitrophenol, detectable at 405 nm (ε = 18,300 M⁻¹cm⁻¹) .
- 4-Methylumbelliferyl Analogs : Fluorescence (λₑₓ = 360 nm, λₑₘ = 450 nm) enables real-time enzyme kinetics with nM sensitivity .
- Competitive Assays : Co-incubate with pNPG (para-nitrophenyl glucoside) to measure IC₅₀ values for inhibitor screening .
Q. How can structural modifications enhance the compound’s stability in biological assays?
- Methodological Answer :
- Acetylation of Hydroxyls : 2′,3′,4′,6′-O-acetyl derivatives reduce aqueous solubility but improve membrane permeability (logP +1.5) .
- PEGylation : Conjugating polyethylene glycol (PEG-2000) to the furyl group extends plasma half-life from 2 h to 8 h in murine models .
Q. How should researchers resolve contradictions in enzymatic activity data across studies?
- Methodological Answer :
- Control for Interference : Pre-treat samples with α-glucosidase inhibitors (e.g., acarbose) to isolate β-specific activity .
- Standardize Assay Conditions : Use pH 6.8 (citrate buffer) and 37°C, as β-glucosidase activity is pH- and temperature-sensitive .
- Validate via LC-MS : Confirm substrate integrity and quantify hydrolysis products (e.g., free glucose) to rule out degradation artifacts .
Data Contradiction Analysis
Q. Why do different studies report varying IC₅₀ values for β-glucosidase inhibition?
- Key Factors :
- Enzyme Source : Fungal (e.g., Aspergillus) vs. mammalian (e.g., human lysosomal) β-glucosidases exhibit 10-fold differences in substrate affinity .
- Substrate Purity : Impurities >5% (e.g., α-anomers) artificially elevate IC₅₀. Validate via HPLC (≥98% purity) .
- Resolution : Normalize data to a reference inhibitor (e.g., conduritol B epoxide) and report enzyme source/origin explicitly .
Methodological Best Practices
- Synthesis : Prioritize trichloroacetimidate donors for scalability and >90% β-selectivity .
- Enzyme Assays : Use fluorogenic substrates (e.g., 4-MU-glucoside) for high-throughput screening .
- Structural Analysis : Combine 2D NMR and X-ray crystallography to unambiguously assign stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
